![molecular formula C19H24Cl2N2O2 B7705071 azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone](/img/structure/B7705071.png)
azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone
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Overview
Description
Azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has a molecular weight of 406.86 g/mol.
Mechanism of Action
The exact mechanism of action of azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone is not fully understood. However, it is believed to act on the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This compound enhances the binding of GABA to the receptor, resulting in increased inhibitory activity and reduced neuronal excitability.
Biochemical and Physiological Effects:
Azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone has been shown to have significant effects on various biochemical and physiological processes. It has been found to reduce anxiety and depression-like behavior in animal models. It also exhibits potent anticonvulsant activity and can be used to treat epilepsy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone in lab experiments is its potency and specificity. It exhibits significant activity at low concentrations, making it an ideal compound for studying the mechanisms of action of GABA-A receptor modulators. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research involving azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone. One area of interest is its potential as a treatment for epilepsy. Further studies are needed to determine the optimal dosage and administration methods for this compound. Another potential area of research is its use as an anxiolytic or antidepressant agent. More studies are needed to fully understand the mechanisms of action of this compound and its potential applications in treating anxiety and depression. Additionally, there is potential for this compound to be used as a tool for studying the GABA-A receptor and its role in various physiological processes.
Synthesis Methods
The synthesis of azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with azepan-1-amine to obtain the final product.
Scientific Research Applications
Azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anticonvulsant, anxiolytic, and antidepressant properties.
properties
IUPAC Name |
azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O2/c20-15-5-6-16(17(21)13-15)19(25)23-11-7-14(8-12-23)18(24)22-9-3-1-2-4-10-22/h5-6,13-14H,1-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJYEXOZMRCYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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